2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide is a novel organic compound with significant potential in various fields, such as chemistry, biology, and medicine. It contains functional groups that enable it to participate in a range of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation begins with the formation of the pyridine ring, often synthesized through a series of condensation reactions involving appropriate starting materials and catalysts.
Functionalization: : The pyridine ring is then chlorinated, introducing the chlorine atom at the desired position.
Trifluoromethylation: : Adding the trifluoromethyl group requires precise control of reaction conditions to ensure selective incorporation.
Formation of the Acetohydrazide: : Subsequent reactions introduce the amino and hydrazide groups, involving various reagents and intermediate steps.
Industrial Production Methods
In an industrial setting, the synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide is scaled up using continuous flow reactors. This method enhances reaction efficiency and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino or hydrazide moieties, forming various oxidized products.
Reduction: : Reduction reactions can target the nitro groups (if present), converting them to amines.
Substitution: : The chlorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or catalytic hydrogenation is often used.
Substitution: : Reagents like sodium ethoxide or ammonia are typical for substitution reactions.
Major Products
Oxidation may yield nitroso or nitro derivatives.
Reduction can form amines and other reduced species.
Substitution reactions will produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide is utilized in several research fields:
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used in the development of agrochemicals and materials with unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily by interacting with molecular targets such as enzymes and receptors. It may inhibit enzymatic activity by binding to active sites or modulate receptor functions through specific interactions with receptor domains. These interactions can alter signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
When compared to other compounds with similar structures, 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Similar Compounds
N-[(3-chloro-5-trifluoromethyl)pyridin-2-yl]amide derivatives
Chlorophenoxy acetic acid derivatives
Hydrazide-based compounds
These similar compounds share core structural elements but differ in their functional groups, which result in varying chemical properties and biological activities
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F3N5O2/c17-10-1-3-11(4-2-10)28-8-13(22)25-26-14(27)7-24-15-12(18)5-9(6-23-15)16(19,20)21/h1-6H,7-8H2,(H2,22,25)(H,23,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLXRFDEWVIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NNC(=O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/NC(=O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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